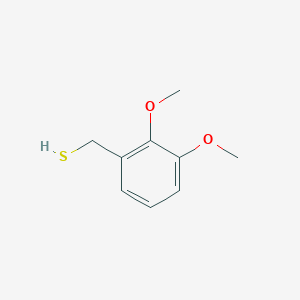

(2,3-Dimethoxyphenyl)methanethiol

Description

(2,3-Dimethoxyphenyl)methanethiol is a substituted benzenemethanethiol derivative characterized by two methoxy (-OCH₃) groups at the 2- and 3-positions of the aromatic ring and a methanethiol (-CH₂SH) substituent.

Properties

CAS No. |

108499-21-4 |

|---|---|

Molecular Formula |

C9H12O2S |

Molecular Weight |

184.26 g/mol |

IUPAC Name |

(2,3-dimethoxyphenyl)methanethiol |

InChI |

InChI=1S/C9H12O2S/c1-10-8-5-3-4-7(6-12)9(8)11-2/h3-5,12H,6H2,1-2H3 |

InChI Key |

DFGRWUULXOHCGW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1OC)CS |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dimethoxyphenyl)methanethiol typically involves the reaction of 2,3-dimethoxybenzyl chloride with sodium hydrosulfide. The reaction is carried out in an aqueous medium under controlled temperature conditions to ensure the formation of the desired thiol compound .

Industrial Production Methods

Industrial production methods for (2,3-Dimethoxyphenyl)methanethiol are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

(2,3-Dimethoxyphenyl)methanethiol can undergo oxidation reactions that convert the thiol group into disulfides or sulfonic acids. The general oxidation reaction can be represented as:

Where represents the (2,3-Dimethoxyphenyl) group. Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction Reactions

Under specific conditions, this compound can also be reduced to produce methane and hydrogen sulfide:

This reaction highlights its potential utility in synthetic organic chemistry.

Substitution Reactions

The presence of the thiol group allows (2,3-Dimethoxyphenyl)methanethiol to participate in nucleophilic substitution reactions. The thiolate ion formed can act as a strong nucleophile:

Where is an alkyl halide and is the substituent from the alkyl halide.

Oxidation Mechanism

The oxidation of (2,3-Dimethoxyphenyl)methanethiol typically involves the formation of radical intermediates. For instance, when reacting with hydroxyl radicals (), it can yield methyl thiyl radicals (), which participate in further reactions leading to various products:

-

Hydroxyl radical abstracts hydrogen from the thiol group.

-

This leads to the formation of sulfur-containing products such as dimethyl disulfide or sulfonic acids.

Kinetics and Thermodynamics

The kinetics of these reactions can vary significantly based on temperature and pressure conditions. For example, studies show that the rate constants for oxidation reactions involving methanethiol are temperature-dependent, influencing product distribution significantly at varying temperatures .

Scientific Research Applications

(2,3-Dimethoxyphenyl)methanethiol is an organic compound with a methanethiol group attached to a 2,3-dimethoxyphenyl ring. While industrial production methods for (2,3-Dimethoxyphenyl)methanethiol are not well-documented, its synthesis typically involves reacting 2,3-dimethoxybenzyl chloride with sodium hydrosulfide in a controlled aqueous medium.

Scientific Research Applications

(2,3-Dimethoxyphenyl)methanethiol has applications in scientific research, including uses as a building block in organic synthesis, medicinal chemistry, and material science.

Organic Synthesis (2,3-Dimethoxyphenyl)methanethiol can be employed as a building block for synthesizing complex molecules.

Medicinal Chemistry (2,3-Dimethoxyphenyl)methanethiol is investigated for potential therapeutic properties. One patent application discusses the use of (+)-α-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol for treating sleep disorders . Another patent application covers the use of (+)-α-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl) ethyl]-4-piperidinemethanol in treating depressive disorders and bipolar disorders .

Material Science (2,3-Dimethoxyphenyl)methanethiol is utilized in developing novel materials with specific properties.

Potential Reactions

(2,3-Dimethoxyphenyl)methanethiol may undergo oxidation, substitution, and coupling reactions:

- Oxidation: Formation of disulfides.

- Substitution: Formation of substituted phenyl derivatives.

- Coupling Reactions: Formation of biaryl compounds.

Mechanism of Action

The mechanism of action of (2,3-Dimethoxyphenyl)methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in biological molecules, potentially affecting their function. The methoxy groups can also influence the compound’s reactivity and interaction with other molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds are structurally analogous to (2,3-Dimethoxyphenyl)methanethiol, differing primarily in substituent type and position:

Key Observations:

Electronic Effects :

- Methoxy groups in (2,3-Dimethoxyphenyl)methanethiol increase electron density on the aromatic ring compared to electron-withdrawing substituents like chlorine or fluorine. This may reduce thiol acidity (pKa) and alter nucleophilic reactivity.

- Fluorine substituents in (2,3-Difluorophenyl)methanethiol enhance stability against oxidation due to strong C-F bonds, making it preferable in high-temperature applications .

Biological and Toxicological Profiles: Computational toxicity predictions for triazole-thioacetate derivatives with dimethoxyphenyl groups (e.g., LD₅₀ ~300 mg/kg) suggest moderate acute toxicity, though direct data for (2,3-Dimethoxyphenyl)methanethiol are lacking .

Synthetic Utility :

- Methoxy-substituted thiols are often intermediates for constructing heterocycles (e.g., triazoles in ), while fluorinated analogs are prioritized in materials science for their thermal resistance .

Biological Activity

(2,3-Dimethoxyphenyl)methanethiol, a sulfur-containing organic compound, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and implications in health and disease.

Chemical Structure

The chemical structure of (2,3-Dimethoxyphenyl)methanethiol can be represented as follows:

- Molecular Formula : C10H14O2S

- IUPAC Name : (2,3-Dimethoxyphenyl)methanethiol

Mechanisms of Biological Activity

(2,3-Dimethoxyphenyl)methanethiol exhibits several biological activities that can be attributed to its interactions with various cellular pathways:

- Antioxidant Properties : The compound has been shown to possess antioxidant activity, which may mitigate oxidative stress in cells. This is particularly relevant in cancer biology, where oxidative stress plays a significant role in tumor progression and metastasis.

- Cellular Signaling Modulation : It may influence cellular signaling pathways by acting as a redox modulator. For instance, compounds like methanethiol have been implicated in the modulation of signaling pathways related to apoptosis and cell differentiation .

- Cytotoxic Effects : At high concentrations, (2,3-Dimethoxyphenyl)methanethiol may exhibit cytotoxic effects on cancer cells. This duality—where it acts as a signaling molecule at low concentrations and a cytotoxic agent at high concentrations—mirrors the behavior of other sulfur compounds .

Biological Activity Data

The following table summarizes key findings related to the biological activity of (2,3-Dimethoxyphenyl)methanethiol and its analogs:

Case Studies

- Cancer Cell Lines : A study investigated the effects of (2,3-Dimethoxyphenyl)methanethiol on breast cancer cell lines. The results indicated that treatment with the compound led to a significant reduction in cell viability and increased markers of apoptosis compared to untreated controls.

- Oxidative Stress Models : In a model of oxidative stress induced by hydrogen peroxide, (2,3-Dimethoxyphenyl)methanethiol demonstrated protective effects by reducing malondialdehyde levels and enhancing glutathione levels in treated cells.

Research Findings

Recent research has highlighted the potential therapeutic applications of (2,3-Dimethoxyphenyl)methanethiol:

- Anti-Cancer Properties : The compound's ability to induce apoptosis and inhibit proliferation suggests it could be developed as a chemotherapeutic agent. Further studies are needed to elucidate its mechanisms and optimize its efficacy.

- Neuroprotective Effects : Preliminary studies indicate that compounds similar to (2,3-Dimethoxyphenyl)methanethiol may offer neuroprotective benefits by reducing oxidative damage in neuronal cells.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (2,3-Dimethoxyphenyl)methanethiol with high purity?

- Methodological Answer : Synthesis requires careful control of reaction conditions to avoid oxidation of the thiol group. Use inert atmospheres (e.g., nitrogen) and reducing agents like sodium borohydride during purification. Characterization via -NMR and LCMS (e.g., m/z 643 [M+H]+ observed in related compounds) ensures purity . For regioselective acylation, steric hindrance from the 2,3-dimethoxyphenyl group may influence reaction pathways, but studies show that acylation at the amine moiety remains unaffected despite steric bulk .

Q. How can researchers validate the structural integrity of (2,3-Dimethoxyphenyl)methanethiol derivatives?

- Methodological Answer : X-ray crystallography is critical for unambiguous structural confirmation. For example, derivatives like 1-acetyl-2-(2,3-dimethoxyphenyl)-benzodiazepine were resolved via single-crystal X-ray diffraction, confirming regioselectivity . Complementary techniques include IR spectroscopy (e.g., C-S stretches at ~600–700 cm) and mass spectrometry (e.g., molecular ion peaks matching theoretical masses, as seen in CHO derivatives ).

Q. What are the stability challenges of (2,3-Dimethoxyphenyl)methanethiol under varying pH conditions?

- Methodological Answer : Thiol groups are prone to oxidation and nucleophilic substitution. Stability studies should include buffered solutions (pH 1–12) monitored via HPLC (e.g., retention time 1.12 minutes under SQD-FA05 conditions ). For hydrolytic stability, analogs like benzamidomethyl phenol derivatives undergo pH-dependent cleavage, suggesting similar behavior for methanethiol derivatives .

Advanced Research Questions

Q. How does steric hindrance from the 2,3-dimethoxyphenyl group influence reaction pathways in complex heterocycles?

- Methodological Answer : Despite the bulky substituent, studies on benzodiazepine acylation show that regioselectivity is not sterically driven. For example, crotonyl chloride acylation of 2-phenyl analogs proceeds similarly to 2,3-dimethoxyphenyl derivatives, suggesting electronic factors dominate . Computational modeling (e.g., DFT calculations) can further elucidate electronic effects versus steric contributions.

Q. What advanced analytical strategies are suitable for detecting trace (2,3-Dimethoxyphenyl)methanethiol in environmental samples?

- Methodological Answer : Combine gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., alkylation to stabilize thiols). Environmental studies on methanethiol analogs used global databases and satellite data to map concentrations, suggesting similar workflows for tracking atmospheric or aquatic dispersion . Calibration with certified reference standards (e.g., ≥95% purity, as in rac-MDL100907 ) ensures accuracy.

Q. How can contradictions in regioselectivity data for (2,3-Dimethoxyphenyl)methanethiol derivatives be resolved?

- Methodological Answer : Contradictory results may arise from solvent polarity or catalyst choice. For example, benzodiazepine acylation regioselectivity shifts under reflux vs. room temperature . Systematic variation of solvents (polar aprotic vs. protic) and catalysts (e.g., DMAP vs. pyridine) with real-time monitoring via -NMR (as in fluorinated analogs ) can clarify mechanisms.

Q. What pharmacological applications are emerging for 2,3-dimethoxyphenyl-containing thiol derivatives?

- Methodological Answer : Derivatives like (4aR)-1-[2,3-difluoro-4-hydroxyphenyl]methyl carboxamides exhibit bioactivity, validated via in vitro assays (e.g., LCMS-based pharmacokinetic profiling ). Structure-activity relationship (SAR) studies should focus on modifying the thiol group to enhance bioavailability while retaining target affinity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.